molecular formula C16H17BrN4O2 B2820520 (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034233-67-3

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2820520
CAS No.: 2034233-67-3
M. Wt: 377.242
InChI Key: WZODVUHSVMRONM-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C16H17BrN4O2 and a molecular weight of 377.242 g/mol. This compound features a bromofuran moiety, a cyclopropylpyridazinyl group, and a piperazinylmethanone structure, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving cyclopropylpyridazine and piperazine derivatives under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of furan derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropylpyridazinyl group may enhance binding affinity and selectivity towards particular targets, while the piperazinylmethanone structure provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the bromofuran and piperazine moieties but differs in the pyrimidine ring structure.

    5-(Piperazin-1-yl)benzofuran-2-carboxamide: Similar in having a piperazine and benzofuran structure but with a carboxamide group instead of a methanone.

Uniqueness

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of bromofuran, cyclopropylpyridazinyl, and piperazinylmethanone moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZODVUHSVMRONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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